
3-Bromo-2-methylbenzoyl chloride
Overview
Description
3-Bromo-2-methylbenzoyl chloride (CAS: 1353986-11-4) is an aromatic acyl chloride with the molecular formula C₈H₆BrClO. It is characterized by a benzoyl chloride backbone substituted with a bromine atom at the 3-position and a methyl group at the 2-position of the benzene ring. This compound is typically synthesized via the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding a light brown oil . Its primary application lies in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. For instance, it has been utilized in the preparation of imidazole-thione derivatives for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in further substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters are the major products formed from nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives are the major products formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Synthetic Chemistry
3-Bromo-2-methylbenzoyl chloride serves as a versatile intermediate in organic synthesis. It is primarily used for the synthesis of various biologically active compounds. The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by different nucleophiles to form new derivatives.
Key Reactions:
- Nucleophilic Substitution: The chlorine atom in this compound can be substituted by amines or alcohols to produce amides or esters, respectively.
- Coupling Reactions: It can be used in coupling reactions to generate biphenyl derivatives, which are crucial in medicinal chemistry.
Case Study: Synthesis of Biologically Active Compounds
A study demonstrated the use of this compound in synthesizing α-2 adrenoceptor agonists and Smoothened receptor antagonists, which are important in treating various conditions such as hypertension and cancer .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is significant for developing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.
Therapeutic Uses:
- Antiviral Agents: Derivatives of this compound have shown promise as HIV-1 entry inhibitors .
- Anticancer Research: The compound has been investigated for its role in synthesizing compounds that target cancer pathways .
Data Table: Pharmaceutical Applications
Compound Type | Application Area | Notable Effects |
---|---|---|
α-2 Adrenoceptor Agonists | Hypertension Treatment | Reduces blood pressure |
Smoothened Receptor Antagonists | Cancer Therapy | Inhibits tumor growth |
HIV-1 Entry Inhibitors | Antiviral Therapy | Prevents viral entry into cells |
Agrochemical Applications
This compound is also utilized in the agrochemical sector, particularly in the formulation of pesticides and crop protection agents. Its reactivity allows it to form various derivatives that are effective against pests.
Role in Pesticide Development:
The compound acts as a key building block for creating novel pesticide formulations that enhance crop yield and protect against pests without harming beneficial insects .
Case Study: Pesticide Formulation
Research indicates that derivatives synthesized from this compound exhibit high efficacy against a range of agricultural pests while maintaining environmental safety .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations.
Comparison with Similar Compounds
The reactivity, stability, and applications of 3-bromo-2-methylbenzoyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related benzoyl chlorides:
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects : The position of bromine (3 vs. 4 vs. 5) significantly alters electronic effects. For example, this compound’s bromine and methyl groups create a steric and electronic environment distinct from 4-bromobenzoyl chloride, which lacks ortho substituents.
- Reactivity : Bulky groups (e.g., in compounds from and ) hinder nucleophilic attack at the carbonyl carbon, reducing acylation efficiency compared to less hindered derivatives like 4-bromobenzoyl chloride .
- Physical State : While this compound is an oil, 4-bromobenzoyl chloride is a solid, suggesting differences in crystallinity and handling requirements .
Biological Activity
3-Bromo-2-methylbenzoyl chloride (C8H6BrClO) is an important compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.
- Molecular Formula: C8H6BrClO
- Molecular Weight: 221.49 g/mol
- CAS Number: 76006-33-2
- Solubility: Soluble in organic solvents such as chloroform and methanol.
Synthesis
This compound can be synthesized through various methods, typically involving the bromination of 2-methylbenzoic acid followed by chlorination. This compound serves as an intermediate in the synthesis of biologically active molecules, particularly in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:
- α-2 Adrenoceptors: This compound has been identified as a precursor for α-2 adrenoceptor agonists, which are used in the treatment of hypertension and anxiety disorders .
- Smoothened Receptor Antagonists: It plays a role in the development of antagonists targeting the Smoothened receptor, which is implicated in various cancers and developmental disorders .
- HIV-1 Entry Inhibitors: Research indicates that derivatives of this compound can inhibit HIV-1 entry into host cells, providing potential therapeutic avenues for HIV treatment .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound and its derivatives:
- Antiviral Activity:
- Anticancer Properties:
- Fragment-Based Drug Discovery (FBDD):
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-methylbenzoyl chloride, and how can purity be optimized?
- Methodology : Acyl chlorides like this compound are typically synthesized via halogenation or Friedel-Crafts acylation of precursor aromatic compounds. For example, bromination of 2-methylbenzoyl chloride using brominating agents (e.g., Br₂ in DCM) under controlled temperatures (0–5°C) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted bromine or byproducts. Monitoring reaction progress with TLC or GC-MS ensures optimal yield .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the acyl chloride. Safety protocols for bromine handling (e.g., fume hood, PPE) are essential due to its corrosive nature .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats. Respiratory protection (e.g., N95 mask) is required if volatilization occurs .
- Storage : Store at 2–8°C in airtight, amber glass containers to prevent moisture absorption and thermal degradation. Segregate from bases and oxidizing agents .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite), followed by disposal as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine and methyl group positions). CDCl₃ is the preferred solvent due to the compound’s limited solubility in polar solvents .
- IR Spectroscopy : Strong C=O stretch (~1770 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (229.47 g/mol) and isotopic patterns from bromine .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Methodology : Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine the true melting point. Compare results with literature after recrystallizing the compound from anhydrous hexane. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Contradiction Analysis : Trace moisture or residual solvents (e.g., DCM) can depress melting points. Karl Fischer titration ensures anhydrous conditions during analysis .
Q. What strategies improve the synthesis of this compound derivatives for bioactive intermediates?
- Methodology :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form amides. Use Schlenk techniques to exclude moisture and stabilize reactive intermediates .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) introduces aromatic moieties. Optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) for regioselectivity .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?
- Methodology :
- Crystallization : Grow crystals via slow evaporation from anhydrous ether.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. SHELXT software solves the structure, while SHELXL refines anisotropic displacement parameters .
- Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases. Address disorder in bromine positions with PART instructions in SHELX .
Properties
IUPAC Name |
3-bromo-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGKBUTMUFRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598426 | |
Record name | 3-Bromo-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-48-1 | |
Record name | 3-Bromo-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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